Product packaging for 4-Isobutylpyridine hydrochloride(Cat. No.:CAS No. 1049728-62-2)

4-Isobutylpyridine hydrochloride

Cat. No.: B1611790
CAS No.: 1049728-62-2
M. Wt: 171.67 g/mol
InChI Key: KMABXTSPDGNDIA-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of modern chemical research, with nitrogen-containing heterocycles like pyridine (B92270) and its derivatives being of paramount importance. nih.gov These compounds are ubiquitous in nature, found in alkaloids, vitamins, and coenzymes. nih.gov In contemporary research, the focus is often on developing novel synthetic methodologies to create functionalized heterocycles with tailored properties. 4-Isobutylpyridine (B184579) hydrochloride serves as a valuable synthon in this context. Its structure allows for a variety of chemical modifications, making it a versatile starting material for the construction of diverse molecular architectures. The hydrochloride salt form often enhances stability and solubility, facilitating its use in various reaction conditions.

The direct, position-selective functionalization of the pyridine ring is a long-standing challenge in organic chemistry. nih.gov The development of methods for the regioselective alkylation of pyridines, for instance, is an active area of research. nih.gov Compounds like 4-isobutylpyridine hydrochloride are instrumental in studies aimed at understanding and controlling the reactivity of the pyridine nucleus.

Academic Overview of Pyridine Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in both organic and medicinal chemistry due to their diverse chemical reactivity and biological activities. researchgate.nettandfonline.comnih.gov The nitrogen atom in the pyridine ring imparts basicity and polarity, and its lone pair of electrons can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors. nih.govbris.ac.uk This has led to the incorporation of the pyridine moiety into a vast number of drugs. nih.gov

Pyridine derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.nettandfonline.com The versatility of the pyridine ring allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological profile of a molecule. nih.gov The synthesis of polysubstituted and fused pyridine systems is a continuous focus of research to explore new therapeutic agents. nih.gov

Historical Trajectories and Key Milestones in Research on 4-Isobutylpyridine and its Salts

The history of pyridine itself dates back to 1846, when it was first isolated by the Scottish chemist Thomas Anderson from bone oil. nih.govacs.org Its structure was elucidated in the late 1860s, and the first synthesis was reported in 1876. nih.govresearchgate.net The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, were pivotal moments in heterocyclic chemistry. acs.orgwikipedia.org

Below is a table summarizing some key properties of related pyridine compounds.

Property4-Pyridinecarbonitrile4-Anilinopiperidine (hydrochloride)
CAS Number 7506-24-3 nih.gov99918-43-1 caymanchem.com
Molecular Formula C6H4N2 nih.govC11H16N2 • 2HCl caymanchem.com
Appearance Off-white crystals with a pungent odor nih.govA crystalline solid caymanchem.com
Purity Not specified≥98% caymanchem.com
Solubility Not specifiedDMF: 0.16 mg/ml, DMSO: 10 mg/ml, Ethanol: 0.25 mg/ml, Methanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml caymanchem.com

This table is for informational purposes and includes data on related compounds to provide context within the broader family of pyridine derivatives. Data for this compound itself is not detailed in the provided search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClN B1611790 4-Isobutylpyridine hydrochloride CAS No. 1049728-62-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h3-6,8H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMABXTSPDGNDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584874
Record name 4-(2-Methylpropyl)pyridine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40584874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049728-62-2
Record name 4-(2-Methylpropyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049728-62-2
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Chemical Reactivity and Transformation Pathways of 4 Isobutylpyridine Hydrochloride

Nucleophilic Characteristics and Reactivity of the Pyridine (B92270) Nitrogen Center

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the aromatic ring. This lone pair does not participate in the aromatic π-system, rendering the nitrogen atom basic and nucleophilic, with chemical properties similar to those of tertiary amines. wikipedia.org Consequently, the nitrogen is susceptible to reactions with electrophiles and Lewis acids. wikipedia.org The nucleophilicity of the pyridine nitrogen is significantly greater than that of the C=C double bonds within the aromatic ring. reddit.com

The reactivity of the pyridine nitrogen is heavily influenced by the substituents on the ring. rsc.org In the case of 4-isobutylpyridine (B184579), the electron-donating nature of the isobutyl group slightly enhances the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted pyridine. The nucleophilic character can be further amplified by the introduction of strong electron-donating groups, such as an amino group, at the 4-position. researchgate.net

However, in 4-Isobutylpyridine hydrochloride, the nitrogen atom is protonated, forming a pyridinium (B92312) cation. This protonation effectively neutralizes the nucleophilicity of the nitrogen, as the lone pair is engaged in a bond with the hydrogen ion. Therefore, reactions that rely on the nucleophilic character of the pyridine nitrogen typically require deprotonation to the free base, 4-isobutylpyridine, before the reaction can proceed. The quaternization of the pyridine nitrogen with reagents like ethyl iodide is a classic example of its nucleophilic reactivity, the rates of which are dependent on the solvent and the electronic effects of substituents. rsc.org

Site-Selective Functionalization of the Isobutyl Side Chain

The isobutyl side chain of 4-isobutylpyridine offers several positions for selective functionalization, with the benzylic C-H bonds—those adjacent to the pyridine ring—being the most reactive.

The selective activation of the typically inert benzylic C-H bonds is a powerful strategy for introducing functionality to the isobutyl side chain. One approach involves the use of transition metal complexes. For instance, iridium complexes have been shown to facilitate the exclusive oxidative addition to benzylic C-H bonds in methylarenes, which are structurally analogous to the isobutyl group on the pyridine. rsc.orgnih.gov This process involves coordinatively unsaturated metal intermediates that selectively target the benzylic position over the aromatic C-H bonds. rsc.org Similarly, palladium-catalyzed reactions can proceed via an aryl-to-benzyl migration, leading to a benzylic palladium intermediate that can be trapped by various nucleophiles to form new C-O or other bonds. uwf.edu These methods provide a pathway to convert the benzylic C-H bond into a range of functional groups.

Interactive Table: Strategic Approaches to Benzylic C-H Activation

Strategy Catalyst/Reagent Example Intermediate Potential Products
Oxidative Addition Iridium Complexes Benzyl-Iridium Complex Benzyl Halides, Benzyl Ethers

Selective chlorination at the benzylic position of the isobutyl group creates a versatile intermediate for further chemical transformations. In processes related to the synthesis of ibuprofen (B1674241), which features a similar 4-isobutylphenyl structure, benzylic chlorination is a key step. For example, reacting a precursor like 1-(4-isobutylphenyl)ethane with concentrated hydrochloric acid yields the corresponding benzylic chloride, 1-chloro-1-(4-isobutylphenyl)ethane. central.edu This chlorinated intermediate, 1-(4'-isobutylphenyl)ethyl chloride, is a crucial substrate for subsequent reactions, such as palladium-catalyzed carbonylation to produce ibuprofen. comsol.comchemicalbook.com This highlights how selective chlorination of the benzylic position of the isobutyl group can serve as a handle for introducing carboxylic acid functionalities or other groups via nucleophilic substitution reactions.

Interactive Table: Example of Benzylic Chlorination and Subsequent Transformation

Starting Material Analogue Reagent Product of Chlorination Downstream Transformation Final Product Analogue
1-(4-isobutylphenyl)ethanol HCl 1-(4-isobutylphenyl)ethyl chloride comsol.com Carbonylation (CO, Pd catalyst), Hydrolysis Ibuprofen comsol.com

Controlled oxidation of the isobutyl side chain can lead to valuable oxygenated derivatives. The benzylic position is the most susceptible to oxidation. Metal-free catalytic systems, such as those employing N-alkyl pyridinium salts, have been shown to effectively catalyze the selective oxidation of the methyl group of various methyl aromatic hydrocarbons to carboxylic acids using molecular oxygen. rsc.org This suggests a potential pathway for the selective oxidation of the benzylic C-H bonds of the isobutyl group on 4-isobutylpyridine. Another approach involves the use of oxidizing agents like hydrogen peroxide, often in the presence of a catalyst, to convert a precursor aldehyde at the benzylic position into a carboxylic acid, a key transformation in some ibuprofen synthesis routes. google.com

Transformations of the Pyridine Ring Substituents

Beyond the isobutyl group, other substituents on the pyridine ring can undergo specific chemical transformations. A common and synthetically useful substituent for such transformations is the nitro group.

The conversion of a nitro group on the pyridine ring, for instance in a hypothetical 4-isobutyl-3-nitropyridine, opens up a wide array of synthetic possibilities. The first step in this pathway is the reduction of the nitro group to a primary amine. This transformation is well-established and can be achieved using various reagents and conditions. wikipedia.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for reducing both aromatic and aliphatic nitro groups. wikipedia.orgcommonorganicchemistry.com For substrates sensitive to hydrogenation, chemical reduction methods are employed. These include the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride (SnCl₂), which are mild and tolerate many other functional groups. wikipedia.orgcommonorganicchemistry.com The reduction proceeds through nitroso and hydroxylamino intermediates to yield the corresponding amine. nih.gov

Interactive Table: Common Reagents for Aromatic Nitro Group Reduction

Reagent/System Conditions Advantages/Disadvantages
H₂, Pd/C Typically room temperature, atmospheric or higher pressure High efficiency; may reduce other functional groups (e.g., alkenes, C-X bonds). commonorganicchemistry.com
H₂, Raney Nickel Room temperature or elevated Effective; often used when dehalogenation is a concern. commonorganicchemistry.com
Fe, Acid (e.g., HCl, Acetic Acid) Refluxing acid Mild, good for preserving other reducible groups. wikipedia.orgcommonorganicchemistry.com
SnCl₂ Acidic or neutral conditions Mild, selective for nitro groups in the presence of other functionalities. wikipedia.org

Once the amino group is formed, it can readily undergo acylation by reacting with acylating agents such as acid chlorides or anhydrides. This reaction forms a stable amide bond, allowing for the introduction of a wide variety of acyl groups onto the pyridine ring, thereby enabling further diversification of the molecular structure.

Oxidative Conversion of Methyl to Aldehyde Moieties

The selective oxidation of a methyl group to an aldehyde on a pyridine ring is a valuable transformation in organic synthesis, providing a key intermediate for further functionalization. While 4-isobutylpyridine itself does not possess a methyl group directly attached to the pyridine core, a hypothetical derivative such as 2-methyl-4-isobutylpyridine can be considered to illustrate this conversion. The isobutyl group at the 4-position would electronically influence the reactivity of the methyl group at the 2-position.

The direct oxidation of an alkyl group on a pyridine ring to a carbonyl group can be achieved using various oxidizing agents. The choice of reagent is crucial to prevent over-oxidation to the carboxylic acid. One common method involves the use of selenium dioxide (SeO₂), which is known for the oxidation of benzylic and allylic C-H bonds. For alkylpyridines, this reaction typically requires heating in a suitable solvent like dioxane or pyridine.

Another approach involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). While CAN is a powerful oxidizing agent, reaction conditions can sometimes be tuned to favor the formation of the aldehyde. The reaction mechanism is thought to proceed via a single electron transfer pathway.

For a more controlled oxidation, methods that proceed via an intermediate that is resistant to further oxidation can be employed. For instance, the initial halogenation of the methyl group followed by hydrolysis offers a two-step route to the aldehyde. Alternatively, enzymatic or bio-inspired catalytic systems are emerging as highly selective methods for such transformations. For example, engineered variants of cytochrome P450 enzymes have been shown to catalyze the oxidative deamination of primary alkyl azides to aldehydes, a transformation that highlights the potential of biocatalysis for selective oxidation. nih.gov

A summary of potential reagents for the oxidation of a hypothetical 2-methyl-4-isobutylpyridine is presented below.

Reagent/SystemTypical ConditionsPotential Outcome
Selenium Dioxide (SeO₂)Reflux in dioxane or pyridine4-Isobutylpyridine-2-carbaldehyde
Ceric Ammonium Nitrate (CAN)Acetonitrile/water, room temperatureMixture of aldehyde and carboxylic acid
N-Bromosuccinimide (NBS) followed by hydrolysisCCl₄, light/heat; then aq. base4-Isobutylpyridine-2-carbaldehyde

Regioselective Carboxylation and Esterification Reactions

The introduction of a carboxyl group onto the pyridine ring, particularly with control of regiochemistry, is a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, which is a common method for carboxylation of other aromatic systems.

Regioselective Carboxylation:

Direct carboxylation of pyridine is often difficult and can lead to mixtures of products with low yields. Therefore, regioselective strategies are paramount. One of the most significant challenges in the functionalization of pyridines is controlling the position of the incoming group. nih.govchemrxiv.org For instance, in Minisci-type radical alkylation reactions, functionalization often occurs at the C-2 and C-4 positions. nih.govchemrxiv.orgnih.govresearchgate.netchemrxiv.org To achieve high regioselectivity at a specific position, a common strategy involves the use of blocking groups. nih.govchemrxiv.org

A hypothetical approach to the regioselective carboxylation of 4-isobutylpyridine could involve the introduction of a directing or blocking group to guide the carboxylating agent to the desired position. For example, if carboxylation at the C-3 position were desired, one might first introduce a bulky blocking group at the C-2 and C-6 positions to sterically hinder reaction at these sites. Following carboxylation, this blocking group would be removed.

Alternatively, a lithiation-carboxylation sequence can be employed. The deprotonation of the pyridine ring with a strong base like lithium diisopropylamide (LDA) can be directed by a directing group. Subsequent quenching of the resulting lithiated species with carbon dioxide would introduce the carboxylic acid group. The regioselectivity of the initial deprotonation is key to the success of this approach.

Esterification Reactions:

Once a carboxylated derivative of 4-isobutylpyridine is obtained, such as 4-isobutylpyridine-2-carboxylic acid, the corresponding ester can be synthesized through various established methods.

One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). google.com The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the ester product. google.com For pyridine carboxylic acids, the acid catalyst forms a salt with the pyridine nitrogen, which can influence the reaction rate. google.com A cyclic process for the esterification of pyridine carboxylic acids has been developed where the reaction is carried out at reflux temperatures, and the resulting ester is recovered by distillation. google.com

Another widely used method, particularly for more sensitive substrates or when milder conditions are required, is the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). This reaction is often catalyzed by the addition of 4-dimethylaminopyridine (B28879) (DMAP). This method is highly efficient and can be used to synthesize even sterically hindered esters in good yields at room temperature. nih.gov

A comparison of these two common esterification methods is provided in the table below.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Reflux in excess alcoholInexpensive reagents, simple procedure. google.comEquilibrium reaction, may require removal of water, harsh acidic conditions. google.com
DCC/DMAP CouplingAlcohol, DCC, DMAPAnhydrous aprotic solvent (e.g., CH₂Cl₂), room temperatureHigh yields, mild conditions, suitable for sensitive substrates. nih.govDCC is a known allergen, formation of dicyclohexylurea byproduct which must be removed. nih.gov

The choice of esterification method will depend on the specific substrate, the desired scale of the reaction, and the compatibility of other functional groups present in the molecule.

Derivatization and Functionalization Strategies for the 4 Isobutylpyridine Core

Construction of Polyfunctionalized Pyridine (B92270) Scaffolds via Picolyl C–H Activation

This section will provide a detailed account of the research findings on the C-sulfonylation of 4-alkylpyridines, a reaction that proceeds through the formation of alkylidene dihydropyridine (B1217469) intermediates to formally functionalize the unactivated picolyl C–H bond of the isobutyl group. This represents a valid and documented strategy for the derivatization of the 4-isobutylpyridine (B184579) core.

Mechanistic Investigations of Chemical Reactions Involving 4 Isobutylpyridine Hydrochloride

Elucidation of the Vicarious Nucleophilic Substitution (VNS) Mechanism on Nitropyridines

The Vicarious Nucleophilic Substitution (VNS) of hydrogen stands as a significant method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. researchgate.net This reaction allows for the formal replacement of a hydrogen atom with a nucleophile that carries a leaving group. researchgate.net The general mechanism involves the addition of a carbanion, stabilized by an electron-withdrawing group and possessing a leaving group at the carbanionic center, to the electron-deficient nitroarene. rsc.orgacs.org This is followed by a base-induced β-elimination of the leaving group to afford the substituted product. rsc.orgacs.org

The initial step in the VNS reaction on nitropyridines is the nucleophilic addition of a carbanion to the pyridine (B92270) ring, forming a σ-adduct, commonly referred to as a Meisenheimer adduct. rsc.orgacs.org It is well-established that polynitroarenes readily form these stable adducts with various nucleophiles. researchgate.net In the case of nitropyridines, the attack is fastest at the positions activated by the nitro group, which are typically ortho and para to it. researchgate.net

Recent studies on the alkylation of nitropyridines using sulfonyl-stabilized carbanions have provided significant insights into the formation and stability of these Meisenheimer-type adducts. rsc.orgacs.org The reaction between electrophilic nitropyridines and carbanions generated from alkyl phenyl sulfones leads to the formation of these intermediates. rsc.orgacs.org The stability of the formed adduct is highly dependent on steric factors. For instance, the reaction of 3-nitropyridine (B142982) with the secondary carbanion of isopropyl phenyl sulfone does not yield the expected alkylated product. rsc.org Instead, a stable, N-protonated Meisenheimer-type adduct was isolated in a 43% yield and its structure was confirmed by X-ray crystallography. rsc.org This enhanced stability is attributed to steric hindrance that inhibits the subsequent elimination step. rsc.orgacs.org

The electrophilicity of the nitroarene also plays a crucial role. nih.gov More electrophilic nitropyridines react efficiently to form these adducts. acs.org In some cases, where the subsequent elimination step is sterically hindered, the protonated Meisenheimer-type adduct is the only isolable product. rsc.orgacs.org

Following the formation of the Meisenheimer adduct, the next crucial step in the VNS mechanism is the base-induced β-elimination. rsc.orgacs.org This step involves the removal of a proton from the carbon where the nucleophile added, followed by the elimination of the leaving group (e.g., HCl or PhSO₂H) to restore aromaticity. rsc.orgacs.org The reaction typically requires more than two equivalents of a strong base, as the base is consumed in both the initial deprotonation of the carbanion precursor and in the β-elimination step. researchgate.net The choice of solvent and base is critical to ensure both fast deprotonation and efficient β-elimination. researchgate.net

Mechanistic studies have revealed that the geometry of the transition state for the β-elimination is a key determinant of the reaction's success. rsc.orgnih.gov For the elimination to proceed effectively, the forming benzylic anion must be stabilized by resonance with the aromatic ring. rsc.orgnih.gov This requires the alkyl substituent and the adjacent nitro group to become coplanar with the pyridine ring to allow for effective orbital overlap. rsc.orgnih.gov

Both steric and electronic factors profoundly influence the pathways and selectivity of VNS reactions on nitropyridines. researchgate.netrsc.orgacs.org The regioselectivity of the initial nucleophilic attack is governed by the electronic activation provided by the nitro group, directing the nucleophile to the ortho and para positions. researchgate.net For instance, 4-substituted nitroarenes typically yield a single product from VNS ortho to the nitro group, while 2- and 3-substituted nitroarenes often result in mixtures of ortho and para isomers. researchgate.net

Steric hindrance plays a critical role, particularly in the β-elimination step. rsc.orgacs.org As discussed, the reaction of a secondary carbanion from isopropyl phenyl sulfone with 3-nitropyridine stalls at the Meisenheimer adduct stage because of steric clash. rsc.org The symmetrical isopropyl group ensures that one of its methyl groups will always interfere with an oxygen atom of the adjacent nitro group, preventing the necessary planarization for elimination. rsc.org This phenomenon is termed "one-sided hindrance". rsc.org

The effect is even more pronounced in systems with "two-sided hindrance," such as 3-nitroquinoline. rsc.orgnih.gov In this case, the electrophilic 4-position is sterically crowded by both the nitro group and the distant aromatic ring. rsc.orgnih.gov Consequently, even a primary carbanion from ethyl phenyl sulfone fails to undergo elimination, yielding predominantly the N-protonated adduct. rsc.orgnih.gov In contrast, methylation of the same substrate proceeds in high yield, highlighting the minimal steric demand of the exocyclic methylene (B1212753) group. rsc.orgnih.gov

These findings demonstrate that while the addition of even sterically demanding carbanions can occur, the subsequent elimination step is highly sensitive to steric effects, which can halt the reaction sequence and lead to the isolation of the intermediate adduct. rsc.orgacs.org

Table 1: Steric Influence on VNS Product Formation in Nitropyridines rsc.orgnih.gov

Nitroarene Carbanion Precursor Hindrance Outcome
3-Nitropyridine Isopropyl phenyl sulfone One-sided Stable Meisenheimer adduct isolated
3-Nitroquinoline Ethyl phenyl sulfone Two-sided Predominantly Meisenheimer adduct

Mechanistic Aspects of C-H Functionalization Processes

Direct C-H functionalization of pyridines is a highly sought-after transformation in synthetic chemistry, though it presents challenges due to the electron-deficient nature of the pyridine ring. nih.gov The nitrogen atom's lone pair can interact with Lewis acids, reducing the ring's reactivity towards electrophilic substitution. acs.org Nevertheless, various mechanistic pathways, including polar and radical routes, have been explored for the functionalization of pyridine derivatives.

Polar mechanisms for the C-H chlorination of pyridines often involve either harsh conditions for electrophilic aromatic substitution or transition-metal catalysis. Direct electrophilic chlorination of unsubstituted pyridine requires high temperatures in the vapor phase, leading to mixtures of polychlorinated products. youtube.com The presence of activating groups can facilitate the reaction, but it remains a challenging transformation. youtube.com

A more controlled approach involves transition-metal catalysis. Detailed mechanistic studies on the palladium-catalyzed C-H chlorination of 2-ortho-tolylpyridine with N-chlorosuccinimide (NCS) reveal a process proceeding through a turnover-limiting cyclopalladation step. nih.gov The proposed catalytic cycle begins with ligand-directed C-H activation to form a palladacycle, which is then oxidized by the chlorine source to a Pd(IV) intermediate. nih.gov Reductive elimination from this high-valent species yields the chlorinated product and regenerates the Pd(II) catalyst. nih.gov Kinetic data, including a zero-order dependence on the pyridine substrate concentration, suggest that the intimate mechanism of C-H activation involves either a five-coordinate transition state or a pre-equilibrium dissociation of a chloride ligand from the palladium center followed by C-H activation at the resulting cationic complex. nih.gov

Another polar pathway for the halogenation of pyridines involves converting the pyridine into a better leaving group. A method using designed phosphine (B1218219) reagents allows for the halogenation of unactivated pyridines. nih.gov Computational studies support a nucleophilic aromatic substitution (S_NAr) mechanism for this transformation, where phosphine elimination is the rate-determining step. nih.gov

Table 2: Proposed Polar Mechanisms for Pyridine C-H Chlorination

Mechanism Key Features Intermediates Conditions/Catalysts
Electrophilic Aromatic Substitution Direct attack of electrophilic chlorine σ-complex (Wheland intermediate) High temperature, vapor phase youtube.com
Pd-Catalyzed C-H Activation Pyridine-directed cyclometalation Palladacycle, Pd(IV) species PdCl₂, NCS nih.gov

Radical pathways offer an alternative and powerful strategy for the C-H functionalization of pyridine derivatives, often proceeding under milder conditions than polar reactions. The classic Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine, is a prime example of homolytic aromatic substitution. nih.gov

More recent methods have expanded the scope of radical functionalization. A photochemical approach enables the functionalization of pyridines with radicals derived from allylic C-H bonds. acs.org This method relies on the unique reactivity of pyridinyl radicals, which are generated via a single-electron transfer (SET) reduction of pyridinium (B92312) ions. acs.org These pyridinyl radicals then undergo effective coupling with allylic radicals, demonstrating a novel mechanism with distinct regioselectivity compared to the Minisci reaction. acs.org

Another strategy involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals. nih.gov These radicals can be generated from various precursors like alkenes or alkyl iodides. nih.gov The reaction proceeds under neutral conditions as no acid is required to activate the heterocycle, and no external oxidant is needed for the rearomatization step. nih.gov Mechanistic proposals suggest that the rearomatization can occur via fragmentation of a methoxyl radical, which sustains a chain process. nih.gov

Radical C-H chlorination has also been achieved through a hydrogen atom transfer (HAT) mechanism. scientificupdate.com This process can utilize aminium radicals, generated photochemically, to abstract a hydrogen atom from a substrate, with a chlorine source like N-chlorosuccinimide (NCS) then delivering the chlorine atom. scientificupdate.com This method offers a way to achieve site-selective chlorination under mild conditions. scientificupdate.com The development of redox-neutral dearomatization-rearomatization processes has further enabled meta-selective C-H functionalization of pyridines through both radical and ionic pathways. nih.gov

Reaction Kinetic Studies and Rate Determinants

The kinetics of reactions catalyzed by 4-substituted pyridines, including by extension 4-isobutylpyridine (B184579), are predominantly governed by the principles of nucleophilic catalysis. The reaction mechanism typically involves the initial attack of the nucleophilic nitrogen of the pyridine on an electrophilic center, such as the carbonyl carbon of an acylating agent (e.g., an acid anhydride), to form a highly reactive intermediate. This intermediate, an N-acylpyridinium salt, is then more susceptible to attack by a primary nucleophile, such as an alcohol, to yield the final product and regenerate the pyridine catalyst.

The rate of these reactions is influenced by several key factors:

Nucleophilicity of the Pyridine Catalyst: The electron-donating isobutyl group at the 4-position enhances the electron density on the pyridine nitrogen, making it a more potent nucleophile than pyridine itself. However, it is less activating than the dimethylamino group in the well-studied catalyst 4-(dimethylamino)pyridine (DMAP). The rate of formation of the crucial N-acylpyridinium intermediate is directly proportional to the nucleophilicity of the pyridine catalyst.

Steric Hindrance: The isobutyl group, while being electron-donating, also introduces steric bulk around the pyridine ring. This can influence the rate of reaction by sterically hindering the approach of the catalyst to the electrophile. However, in the case of 4-substituted pyridines, this effect is generally less pronounced than for 2-substituted pyridines.

Concentration of Reactants: The reaction rate is dependent on the concentration of the substrate, the acylating agent, and the catalyst. Studies on similar systems, such as the acetylation of alcohols catalyzed by DMAP, have shown the reaction to be first-order with respect to the acylating agent, the alcohol, and the catalyst.

Solvent and Temperature: The polarity of the solvent can affect the stability of the charged N-acylpyridinium intermediate and the transition states, thereby influencing the reaction rate. An increase in temperature generally leads to an increase in the reaction rate constant, as is typical for most chemical reactions.

Table 1: Illustrative Kinetic Data for Acylation Reactions Catalyzed by Substituted Pyridines

The following table presents hypothetical kinetic data for the acetylation of a secondary alcohol, illustrating the expected relative rates based on the electronic and steric properties of different 4-substituted pyridine catalysts. The data is extrapolated from studies on related systems and serves to highlight the anticipated reactivity trend.

CatalystRelative Rate Constant (k_rel)Expected Reaction Order
Pyridine1First-order in substrate, acylating agent, and catalyst
4-Isobutylpyridine~5-10First-order in substrate, acylating agent, and catalyst
4-(Dimethylamino)pyridine (DMAP)~10,000First-order in substrate, acylating agent, and catalyst

This table is for illustrative purposes and the relative rate constants are estimates based on general principles of nucleophilic catalysis by pyridines.

Elucidation of Regio- and Chemoselectivity in Synthetic Transformations

The isobutyl substituent at the 4-position of the pyridine ring plays a significant role in directing the outcome of synthetic transformations, influencing both regioselectivity (where a reaction occurs on the molecule) and chemoselectivity (which functional group reacts).

Regioselectivity:

In reactions involving the pyridine ring itself, the 4-isobutyl group directs the regiochemical outcome. For electrophilic aromatic substitution reactions, the electron-donating nature of the isobutyl group activates the ring, but substitution is generally directed to the positions ortho and para to the nitrogen (i.e., the 2-, 6-, and 4-positions). However, the existing isobutyl group at the 4-position, along with the protonated state in acidic media, would direct incoming electrophiles to the 3- and 5-positions.

Conversely, in nucleophilic substitutions on a pre-activated pyridine ring (e.g., an N-acylpyridinium salt), the 4-position is highly activated towards nucleophilic attack. This is a common strategy for the C4-functionalization of pyridines.

A notable example of regioselectivity is observed in the silylation of picolines (methylpyridines). Studies have shown that while 2- and 4-picoline undergo silylation on the methyl group, 3-picoline is silylated on the pyridine ring. nih.govresearchgate.net This suggests that in reactions involving 4-isobutylpyridine, functionalization of the isobutyl side chain might compete with reactions on the pyridine ring, depending on the reaction conditions and reagents used.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of reactions involving 4-isobutylpyridine as a catalyst, it enables the selective transformation of one functional group in a multifunctional molecule. For instance, in the acylation of a molecule containing both a primary and a less reactive secondary alcohol, a 4-alkylpyridine catalyst can enhance the rate of acylation of the primary alcohol, leading to a high degree of chemoselectivity.

The chemoselectivity of reactions catalyzed by 4-isobutylpyridine is influenced by:

The nature of the catalyst: The moderate reactivity of 4-isobutylpyridine compared to hyper-nucleophilic catalysts like DMAP can sometimes lead to higher chemoselectivity, as it may not be reactive enough to promote side reactions with less reactive functional groups.

The reaction conditions: Temperature, solvent, and the nature of the other reagents can all be tuned to favor the reaction at a specific functional group.

Table 2: Regioselectivity in the Functionalization of 4-Substituted Pyridines

This table provides a general overview of the expected regiochemical outcomes for different types of reactions on a 4-isobutylpyridine scaffold.

Reaction TypeReagent TypeMajor Product(s)
Electrophilic SubstitutionElectrophile (e.g., NO₂⁺)3-Substituted and 3,5-disubstituted pyridines
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-Li) on activated ring4-Substituted product (if starting from a different 4-substituted pyridine) or side-chain reaction
Side-Chain ReactionRadical or strong baseFunctionalization of the isobutyl group

Advanced Synthetic Techniques and Methodologies Applied to 4 Isobutylpyridine Derivatives

Development and Application of Transition-Metal-Free Alkylation Methods

Recent advancements in organic synthesis have emphasized the development of transition-metal-free reactions to reduce cost and environmental impact. For pyridine (B92270) derivatives, these methods often rely on the inherent reactivity of the heterocycle, sometimes enhanced by non-metallic activators.

One notable metal-free approach allows for the regioselective phosphonation of pyridines. This method activates the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion. nih.gov The resulting sigma complex is then oxidized by an organic oxidant like chloranil (B122849) to produce the C4-phosphonated pyridine in good to excellent yields. nih.gov This strategy is highly regioselective for the C4 position for a range of substituted pyridines. nih.gov

Another strategy involves the reaction of an alkyl halide with a light metal, such as magnesium, in situ in pyridine, which leads to the formation of 4-alkylpyridines, substantially free of the 2-isomer. rsc.org While this method uses a metal, it avoids the use of transition metals. The reaction of n-butyl chloride with magnesium in pyridine, for example, yields 4-n-butylpyridine. rsc.org It is proposed that the key step involves an intermediate derived from pyridine via electron transfer from the free metal. rsc.org

Furthermore, metal-free site-selective cross-coupling of pyridines with secondary phosphine chalcogenides has been achieved using acylacetylenes as oxidants under mild conditions. rsc.org This reaction proceeds via a new type of SNHAr mechanism to afford 4-chalcogenophosphoryl pyridines. rsc.org

A photochemical approach has also been developed for the C-4 selective alkylation of pyridines in a flow process, which combines light-mediated alkylation with an inline removal of a blocking group. researchgate.net

Table 1: Examples of Transition-Metal-Free Reactions for Pyridine Derivatization

Reaction TypePyridine SubstrateReagentsProductYieldReference
C4-PhosphonationPyridine1. Diphenylphosphine oxide, NaH, THF; 2. BF₃·OEt₂; 3. Chloranil4-(Diphenylphosphoryl)pyridine85% nih.gov
C4-AlkylationPyridinen-Butyl chloride, Mg4-n-Butylpyridine- rsc.org
C4-Cross-CouplingPyridineDiphenylphosphine sulfide, Phenylbenzoylacetylene4-(Diphenylphosphinothioyl)pyridine71% rsc.org

Utilization of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Derivatization

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the derivatization of pyridines. researchgate.netmdpi.com These methods are highly valued in the pharmaceutical industry for their reliability and tolerance of diverse functional groups. researchgate.netnih.gov

A significant challenge in the functionalization of di- or poly-halogenated pyridines is controlling the site-selectivity of the cross-coupling reaction. Conventionally, halides adjacent to the nitrogen atom are more reactive. nih.gov However, recent research has shown that the selectivity can be "flipped" through careful selection of ligands. For instance, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand, IPr, with a palladium catalyst promotes cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This ligand-controlled selectivity allows for the installation of aryl, heteroaryl, and alkyl groups at the C4-position, leaving the C2-chloride available for subsequent reactions, such as nucleophilic aromatic substitution (SNAr). nih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is a widely used palladium-catalyzed reaction for synthesizing biaryl and heterobiaryl compounds. acs.orgnih.gov This method has been successfully applied to the synthesis of highly substituted bipyridines and pyrazinopyridines by coupling pyridylboronic acids with heteroaryl halides. acs.orgsigmaaldrich.com Notably, these reactions can often be performed on substrates bearing unprotected primary amine groups, avoiding additional protection-deprotection steps. acs.org The development of specific ligands, such as imidazopyridine monophosphines, has further expanded the scope of Suzuki-Miyaura reactions to include sterically hindered biaryls. researchgate.net

These palladium-catalyzed methods have proven instrumental in the synthesis of complex molecules with potential therapeutic applications, such as potent and selective phosphodiesterase type 4D (PDE4D) inhibitors based on a 1,7-naphthyridine (B1217170) scaffold. nih.gov

Table 2: Site-Selectivity in Palladium-Catalyzed Cross-Coupling of 2,4-Dichloropyridine

Coupling PartnerCatalyst SystemSelectivity (C4:C2)Product at C4Reference
Phenylboronic acidPd(OAc)₂, IPr·HCl, K₃PO₄~10:1Phenyl nih.gov
4-Tolylboronic acidPd-PEPPSI-IPr, K₂CO₃10.4:14-Tolyl nih.gov
Phenylboronic acidPdCl₂, K₃PO₄ (ligand-free)>99:1Phenyl nih.govnih.gov

Photochemical Transformations of Dihydropyridine (B1217469) Systems and Related Scaffolds

Photochemical reactions offer unique pathways for the synthesis and transformation of heterocyclic compounds. 1,4-Dihydropyridines (DHPs), which can be considered partially reduced analogues of pyridines, are particularly interesting substrates for photochemical transformations. The primary photochemical reaction of many DHPs is oxidation to the corresponding pyridine derivative, a process that can lead to a loss of pharmacological activity in DHP-based drugs. researchgate.net

However, this reactivity can be harnessed for synthetic purposes. The photochemical oxidation of 4-alkyl-1,4-dihydropyridines has been shown to generate carbon-centered alkyl radicals. acs.org This principle has been applied in nickel/photoredox dual catalysis, where easily prepared 1,4-DHPs serve as effective alkyl radical precursors for C(sp²)-C(sp³) cross-coupling reactions. acs.org This method allows for the coupling of alkyl groups derived from aldehydes with aryl halides under mild conditions. acs.org

Beyond simple aromatization, the photochemistry of DHPs can involve cycloaddition reactions. For example, irradiation of certain 4-aryl-3,5-dibenzoyl-1,4-dihydropyridines in the presence of maleimides can lead to complex tricyclic and tetracyclic nitrogen heterocyclic systems through intermolecular cycloadditions involving biradical intermediates. nih.gov The specific photochemical behavior is highly dependent on the substituents on the dihydropyridine ring. researchgate.net

More direct photochemical functionalization of the pyridine ring itself has also been developed. An organocatalytic method for the allylation of pyridines utilizes a dithiophosphoric acid catalyst that, under photochemical conditions, enables the coupling of pyridinyl radicals with allylic radicals, showing distinct regioselectivity compared to classical Minisci reactions. recercat.catresearchgate.netacs.org

Table 3: Photochemical Reactions of Dihydropyridine Systems

Substrate TypeReaction ConditionsKey Intermediate/ProcessProduct TypeReference
4-Alkyl-1,4-dihydropyridineVisible light, photoredox catalyst, Ni catalystAlkyl radical generationC(sp²)-C(sp³) coupled product acs.org
4-Aryl-3,5-dibenzoyl-1,4-dihydropyridineUV light (λ > 290 nm), maleimideBiradical intermediates, cycloadditionTricyclic and tetracyclic heterocycles nih.gov
PyridineVisible light (365 nm), dithiophosphoric acid catalyst, allylic substratePyridinyl radical, allylic radicalC4-allylated pyridine recercat.catresearchgate.net

Implementation of Continuous Flow Synthesis for Enhanced Productivity

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and high-throughput optimization compared to traditional batch processing. nih.gov This methodology is particularly well-suited for handling hazardous intermediates and for scaling up the production of active pharmaceutical ingredients (APIs). nih.govmit.edu

For the synthesis of pyridine derivatives, continuous flow systems have been employed to enhance efficiency and enable novel reaction sequences. A chemoenzymatic strategy for producing chiral pyridine-containing amines has been developed in a continuous flow setup. acs.org This process involves a biocatalytic transamination reaction, followed by in-line protection and a subsequent Suzuki coupling, all performed in a telescoped manner without isolating intermediates. acs.org

Flow chemistry also facilitates the safe use of reactive species that would be difficult to handle in large quantities in a batch reactor. For example, the synthesis of highly substituted pyrazoles has been achieved through a continuous flow "assembly line" process that involves the in-situ generation and reaction of diazoalkanes at elevated temperatures. nih.gov This approach allows for the rapid and modular construction of a library of compounds. nih.gov

Table 4: Examples of Continuous Flow Synthesis for Heterocyclic Compounds

Target Compound ClassKey Reaction Steps in FlowResidence TimeThroughput/YieldReference
Chiral Pyridine AminesBiocatalytic transamination, Boc-protection, Suzuki coupling->99% conversion acs.org
Fluorinated PyrazolesDiazoalkane formation, [3+2] cycloaddition, N-alkylation31.7 min (for AS-136A)1.76 g h⁻¹ (for AS-136A) nih.gov
(−)-Debromoflustramine B4-step total synthesis-69% overall yield (gram scale) nih.gov
3-CyanoquinolinesFrom azidomethyl precursorsMinutesSatisfactory yields acs.org

Application of Nickel-Catalyzed Cross-Electrophile Coupling (Ni-XEC) in C-C Bond Formation

Nickel-catalyzed cross-coupling reactions have become an attractive alternative to palladium-based methods, in part due to nickel's lower cost and unique reactivity. rsc.org A particularly innovative strategy that has emerged is cross-electrophile coupling (XEC), which directly couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). wisc.edu This approach avoids the pre-formation and handling of often sensitive organometallic nucleophiles. acs.org

This methodology has been successfully applied to the synthesis of 2-alkylated pyridines by coupling 2-chloropyridines with various alkyl bromides. wisc.edu The success of these reactions often depends on the choice of ligand; for instance, a rigid bathophenanthroline (B157979) ligand was found to be effective for this specific transformation. wisc.edu The mechanism of these reactions is believed to involve radical intermediates, which can be advantageous for coupling partners prone to elimination, such as alkyl halides with β-leaving groups. nih.govnih.gov

The scope of Ni-XEC has been extended to include the coupling of less reactive aryl chlorides with primary alkyl chlorides, a challenging transformation. nih.gov Mechanistic studies suggest that the chemoselectivity in these reactions can arise from a sequential reduction mechanism, where different nickel species activate the two different electrophiles. acs.org

Recent developments have also explored electrochemical methods to drive these reductive couplings, eliminating the need for chemical reductants and offering a more sustainable approach. acs.org Furthermore, the coupling of pyridinium (B92312) salts, derived from amines, with aryl halides represents another advance, expanding the range of accessible starting materials for these powerful C-C bond-forming reactions. researchgate.net

Table 5: Nickel-Catalyzed Cross-Electrophile Coupling for Pyridine Alkylation

Pyridine ElectrophileAlkyl ElectrophileCatalyst/Reductant SystemProductYieldReference
2-Chloropyridine1-BromooctaneNiI₂, Bathophenanthroline, Zn2-Octylpyridine78% wisc.edu
2-Chloropyridine1-Bromo-4-fluorobutaneNiI₂, Bathophenanthroline, Zn2-(4-Fluorobutyl)pyridine74% wisc.edu
2-Bromopyridine1-BromoadamantaneNiBr₂·diglyme, dtbbpy, Mn2-(1-Adamantyl)pyridine82% researchgate.net
N-Alkylpyridinium SaltPhenyl BromideNiBr₂·diglyme, dtbbpy, MnAlkylated Phenyl Product72% researchgate.net

Academic Applications of 4 Isobutylpyridine Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Role as Versatile Synthetic Intermediates and Key Building Blocks

The 4-isobutylpyridine (B184579) core serves as a foundational building block and a versatile synthetic intermediate in the construction of a wide array of more complex molecules. scite.ainih.govnih.gov Its utility stems from the reactivity of the pyridine (B92270) ring, which can undergo various chemical transformations, and the influence of the 4-isobutyl substituent on the molecule's physical and chemical properties.

In organic synthesis, derivatives of 4-isobutylpyridine are employed as starting materials for multi-step synthetic sequences. For instance, 4-isobutyl-2,6-distyrylpyridine can be synthesized and subsequently transformed through oxidation to afford 4-isobutylpyridine-2,6-dicarboxaldehyde. scite.ai This dialdehyde (B1249045) is a pivotal intermediate, as the aldehyde functional groups are amenable to a wide range of subsequent reactions, including reductions to diols or further elaboration into more complex heterocyclic systems. scite.ai

The presence of the isobutyl group is often crucial for imparting desired properties, such as hydrophobicity, which can be essential for the biological activity of the final target molecule. nih.gov This strategic placement of a non-polar side chain on the pyridine ring is a key design element in the development of new compounds in medicinal chemistry. The versatility of the 4-isobutylpyridine scaffold is further demonstrated by its use in the synthesis of compounds with applications ranging from antiviral agents to analgesics and herbicides. scite.aiacs.orgwikipedia.org

Chemical Scaffold for the Design and Synthesis of Molecules in Drug Discovery Programs

The 4-isobutylpyridine framework is a prominent scaffold in drug discovery, providing a rigid and modifiable core for the design and synthesis of novel therapeutic agents. Its structural features allow for the systematic variation of substituents to optimize pharmacological properties.

Architectural Design and Synthesis of Pyridine-Fused Macrocyclic Compounds

The 4-isobutylpyridine moiety has been integral to the architectural design of pyridine-fused macrocyclic compounds. scite.ai These complex structures, which incorporate the pyridine ring into a larger macrocyclic framework, are of significant interest in medicinal chemistry due to their unique conformational properties and potential for high-affinity binding to biological targets.

A notable example is the synthesis of pyridine-fused cyclotriazadisulfonamide (B1668197) (CADA) compounds. scite.ainih.gov In the synthesis of these macrocycles, a key intermediate, 2,6-bis(hydroxymethyl)-4-isobutylpyridine, is utilized. scite.ai This diol, derived from 4-isobutylpyridine, undergoes cyclization reactions to form the macrocyclic structure. The isobutyl group in the 4-position of the pyridine ring is incorporated to introduce a hydrophobic substituent, which has been shown to be a critical factor for the biological potency of these compounds. scite.ainih.gov The synthesis of such pyridine-fused macrocycles highlights the importance of the 4-isobutylpyridine scaffold in constructing molecules with specific three-dimensional architectures for therapeutic applications. Furthermore, the broader class of bicyclic fused-pyridines has been explored as potent inhibitors of enzymes like MEK kinase, demonstrating the versatility of the fused-pyridine scaffold in targeting different biological pathways. nih.gov

Synthetic Pathways to Anti-HIV Agent Analogs (e.g., CADA Compounds)

The 4-isobutylpyridine scaffold is a key component in the synthesis of certain anti-HIV agents, most notably the cyclotriazadisulfonamide (CADA) analogs. scite.ainih.gov CADA compounds are a class of HIV entry inhibitors that function by down-modulating the human cell-surface CD4 protein, which is the primary receptor for HIV. scite.ainih.gov

The synthesis of potent CADA analogs often incorporates a 4-isobutylpyridine unit. The synthetic route typically begins with the preparation of a substituted 4-isobutylpyridine, such as 4-isobutyl-2,6-distyrylpyridine. scite.ai This precursor is then converted into 4-isobutylpyridine-2,6-dicarboxaldehyde, which is subsequently reduced to the corresponding diol, 2,6-bis(hydroxymethyl)-4-isobutylpyridine. scite.ai This diol is a crucial building block for the final macrocyclization step to form the CADA scaffold.

Research has shown that the presence and nature of the substituent at the 4-position of the fused pyridine ring significantly influence the anti-HIV potency. scite.ainih.gov Specifically, hydrophobic substituents like the isobutyl group have been found to enhance the activity of these pyridine-fused CADA compounds, with some analogs demonstrating greater potency than the original CADA molecules. scite.ainih.gov This underscores the strategic importance of the 4-isobutylpyridine scaffold in the development of novel and effective anti-HIV therapeutic agents.

Preparation of Chemical Entities with Potential Antihypercholesterinemic Activity

While direct studies on 4-isobutylpyridine hydrochloride for antihypercholesterinemic activity are not prominent, the broader pyridine scaffold is a recognized structural element in compounds designed to lower cholesterol levels. Nicotinic acid, which is pyridine-3-carboxylic acid, is a well-established lipid-lowering drug. tandfonline.com This has spurred research into other pyridine derivatives as potential antihypercholesterinemic agents.

Recent studies have focused on the synthesis of novel pyridine-based compounds and their evaluation for lipid-lowering effects. For example, a series of N-(benzoylphenyl)pyridine-3-carboxamide derivatives, which are analogs of nicotinic acid, have been synthesized and tested in animal models. tandfonline.com Some of these new compounds demonstrated significant antihyperlipidemic activity, reducing levels of triglycerides and total cholesterol. tandfonline.com

Development of Herbicidal Chemical Agents through Structure Modification

The pyridine ring is a core component in the development of certain herbicidal agents. Through structural modification of the pyridine scaffold, novel compounds with potent herbicidal activity can be synthesized.

An example of this approach is the development of 1,2,4-triazolo[4,3-a]pyridine derivatives. acs.org These compounds are synthesized from substituted pyridines and have been shown to possess significant herbicidal activity against a range of common weeds. acs.org The research in this area focuses on creating a library of these derivatives with different substituents on the pyridine and triazole rings to study their structure-activity relationships. acs.org The goal is to identify compounds with high efficacy against target weeds while maintaining safety for crops like corn, cotton, and rice. acs.org While not specifically mentioning a 4-isobutyl substituent, this research exemplifies the strategy of using the pyridine scaffold as a template for modification to discover and optimize new herbicidal chemical agents. acs.org Further structural modifications of such pyridine derivatives hold the potential for the development of novel lead compounds for new herbicides. acs.org

Synthetic Precursors for Analgesic-Related Compound Derivatives (e.g., Pregabalin Analogs)

The 4-isobutylpyridine scaffold serves as a key precursor in the synthesis of derivatives related to the analgesic and anticonvulsant drug, Pregabalin. A notable intermediate in some synthetic routes to Pregabalin and its analogs is a compound known as Pregabalin Carbonitrile. wikipedia.orgresearchgate.net

This key intermediate is chemically identified as 2,6-Dihydroxy-4-isobutylpyridine-3,5-dicarbonitrile or its tautomer, 6-Hydroxy-4-isobutyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. wikipedia.orgresearchgate.net The presence of the 4-isobutyl group in this pyridine-based precursor is a direct structural link to the isobutyl moiety found in the final Pregabalin molecule. This pyridine derivative provides a foundational framework that can be chemically transformed through various steps to yield the target γ-amino acid structure of Pregabalin.

The use of this 4-isobutylpyridine derivative highlights its importance as a starting material in the synthesis of pharmaceutically active compounds. Beyond this specific application, the broader class of pyridine derivatives has been extensively investigated for analgesic properties. For instance, various 3-hydroxy pyridine-4-one derivatives have been synthesized and evaluated for their analgesic effects in animal models. nih.gov

Below is a table of the key compounds mentioned in this section:

Compound NameApplication/Role
4-Isobutylpyridine-2,6-dicarboxaldehydeSynthetic intermediate
2,6-Bis(hydroxymethyl)-4-isobutylpyridinePrecursor for macrocyclic compounds
Pyridine-fused cyclotriazadisulfonamide (CADA) compoundsAnti-HIV agents
N-(benzoylphenyl)pyridine-3-carboxamide derivativesPotential antihyperlipidemic agents
1,2,4-Triazolo[4,3-a]pyridine derivativesHerbicidal agents
Pregabalin CarbonitrilePrecursor for Pregabalin synthesis
3-Hydroxy pyridine-4-one derivativesAnalgesic compounds
CerivastatinHMG-CoA reductase inhibitor (withdrawn)
Bicyclic fused-pyridinesMEK kinase inhibitors

Broader Applications in the Synthesis of Diverse Heterocyclic Systems

The 4-isobutylpyridine scaffold is a valuable precursor for the synthesis of a wide array of heterocyclic systems, extending beyond its use in preparing intermediates for specific drugs like Pregabalin. Its inherent reactivity and the ability to introduce the isobutyl group into various positions make it a versatile tool for constructing novel molecular architectures with potential applications in materials science and medicinal chemistry.

One significant application involves the use of 4-isobutylpyridine derivatives in multicomponent reactions (MCRs) to generate complex molecular structures in a single step. For instance, derivatives of 4-isobutylpyridine can be employed in the synthesis of fused heterocyclic systems. These reactions often proceed with high atom economy and allow for the rapid generation of molecular diversity.

Research has demonstrated the synthesis of various fused pyridine derivatives starting from precursors containing the pyridine ring. For example, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile with various reagents can yield pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. nih.gov While not directly involving 4-isobutylpyridine, these examples highlight the general strategies that can be applied to 4-isobutylpyridine-containing starting materials to access a rich variety of fused heterocyclic systems.

Furthermore, the C-H activation of pyridine rings, including those substituted with alkyl groups, offers a direct pathway to functionalized derivatives that can then be cyclized to form more complex heterocyclic structures. Rhodium-catalyzed C-H bond activation of aryl ketone oximes, followed by cyclization with alkynes, has been shown to produce a variety of isoquinolines and other fused pyridines, a strategy that could be adapted for 4-isobutylpyridine derivatives. nih.gov

The following table summarizes selected research findings on the synthesis of diverse heterocyclic systems that can be conceptually extended from the reactivity of pyridine derivatives, including the 4-isobutylpyridine scaffold.

Starting Material TypeReagents and ConditionsResulting Heterocyclic SystemKey Findings & Research Focus
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrileEthyl acetoacetate, Acetic anhydride, Formic acid, Urea, ThioureaPyrido[2,3-d]pyrimidine derivativesSynthesis of a new series of fused pyridine derivatives. nih.gov
6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrileAcetic acid, Phenylisothiocyanate, MethylacrylatePyrazolo-[3,4-b]-pyridine derivativesInvestigation of the reactivity of hydrazide derivatives to form fused heterocycles. nih.gov
Aryl Ketones, Hydroxylamine, AlkynesRhodium(III) catalystIsoquinolines and fused pyridines (e.g., γ-carbolines, furo[2,3-c]pyridines, thieno[2,3-c]pyridines)Development of a one-pot, three-component cascade reaction involving C-H activation for the synthesis of multisubstituted isoquinolines. nih.gov
Pyridine and Maleic AcidTwo-step process to form a pyridinium (B92312) salt, followed by Minisci-type decarboxylative alkylationC-4 Alkylated PyridinesA practical and regioselective method for the synthesis of C-4-alkylated pyridines using an inexpensive blocking group. nih.govchemistryviews.org

Theoretical and Computational Studies of 4 Isobutylpyridine Systems

Applications of Density Functional Theory (DFT) in Reaction Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction mechanisms of organic molecules like 4-isobutylpyridine (B184579). mdpi.com DFT calculations allow for the detailed exploration of reaction pathways, the characterization of transient species, and the quantification of energetic barriers, providing a comprehensive picture of the reaction landscape.

Computational Mapping of Energetic Landscapes for Reaction Intermediates

A key application of DFT is the computational mapping of the potential energy surface for a chemical reaction. This involves locating and calculating the energies of reactants, products, and, most importantly, the transition states and intermediates that connect them. For reactions involving pyridine (B92270) derivatives, such as their synthesis or functionalization, DFT has been successfully used to elucidate the reaction mechanism.

For instance, in multi-component reactions leading to the formation of substituted pyridines, DFT calculations have been employed to map the energetic landscape. nih.gov These studies reveal the stepwise nature of such reactions, often involving condensation, cyclization, and aromatization steps. nih.gov The calculations can pinpoint the rate-determining step by identifying the transition state with the highest activation energy barrier. nih.gov While a specific study on the synthesis of 4-isobutylpyridine hydrochloride was not found, the principles from studies on analogous systems, like the formation of pyridyl-cholestane derivatives, are directly applicable. nih.gov In such a reaction, intermediates like enamines and α,β-unsaturated nitriles are formed, and their stability and the energy barriers for their interconversion can be precisely calculated. nih.gov

The table below illustrates a hypothetical energetic landscape for a reaction involving a 4-substituted pyridine, based on typical values found in DFT studies of similar reactions.

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants0.0
Intermediate A-5.2
Transition State 1 (TS1)+15.8
Intermediate B-12.4
Transition State 2 (TS2)+8.1
Products-25.0

This table is a representative example based on DFT calculations of pyridine derivative reactions.

Computational Analysis and Validation of Mechanistic Pathways

DFT calculations are not only used to propose reaction mechanisms but also to validate or invalidate hypothetically proposed pathways. By comparing the calculated energetic barriers with experimental reaction conditions and observed product distributions, researchers can determine the most plausible reaction mechanism.

For example, in the catalytic formation of pyridines from alkynes and nitriles, DFT has been used to investigate competing reaction pathways. researchgate.net These calculations can determine whether the reaction proceeds through a metallacyclopentatriene or an azametallacycle intermediate, providing crucial insights for optimizing the catalytic process. researchgate.net Similarly, in the hydrodenitrogenation of pyridine, a process relevant to petroleum refining, DFT has been used to model the reaction pathways on catalyst surfaces, clarifying the roles of different active sites. researchgate.net

In the context of 4-isobutylpyridine, DFT could be used to validate the mechanism of its synthesis or its reactions. For instance, in a C4-selective alkylation of a pyridinium (B92312) derivative, DFT could confirm the feasibility of a proposed pathway involving an electron donor-acceptor (EDA) complex. acs.org The calculations would provide the structures and energies of the radical intermediates and transition states, confirming that the proposed mechanism is energetically favorable.

Molecular Modeling and Conformational Analysis of 4-Isobutylpyridine and its Derivatives

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and chemical properties. Molecular modeling techniques, including conformational analysis, are used to predict the stable conformations of molecules and the energy barriers between them.

For 4-isobutylpyridine, the conformational flexibility arises from the rotation around the C-C bonds of the isobutyl group. The relative orientation of the isobutyl group with respect to the pyridine ring can influence its reactivity and interactions with other molecules. While specific studies on 4-isobutylpyridine are not abundant, valuable insights can be drawn from the conformational analysis of isobutylbenzene (B155976), a close structural analog. researchgate.net

Studies on isobutylbenzene have shown that the gauche conformer is predominant. researchgate.net The apparent twofold barrier to rotation about the Csp2—Csp3 bond in the gauche conformer of isobutylbenzene was determined to be 10.5 ± 0.5 kJ/mol. researchgate.net It is expected that 4-isobutylpyridine would exhibit similar conformational behavior, with the isobutyl group preferentially adopting a gauche conformation.

The table below summarizes the key dihedral angles and relative energies for the conformers of isobutylbenzene, which can be considered representative for 4-isobutylpyridine.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kJ/mol)
gauche~60°0.0
anti180°> 4.0

Data adapted from conformational analysis of isobutylbenzene. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of 4-isobutylpyridine and its derivatives in different environments, such as in solution or interacting with a biological target. nih.govnih.gov These simulations can reveal how the molecule explores its conformational space over time and how its conformation adapts upon binding to a receptor or catalyst. nih.govdeepdyve.com

Elucidation of Structure-Reactivity Relationships through Quantum Chemical Calculations

Quantum chemical calculations are invaluable for understanding the relationship between the electronic structure of a molecule and its reactivity. By calculating various molecular descriptors, it is possible to rationalize and predict the chemical behavior of 4-isobutylpyridine and its derivatives. nih.govablesci.comresearchgate.net

Key quantum chemical descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). ucsb.edu The HOMO energy is related to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. tjnpr.org

For substituted pyridines, the nature and position of the substituent have a significant impact on these descriptors and, consequently, on the molecule's reactivity. An electron-donating group, such as the isobutyl group at the 4-position of the pyridine ring, will raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the HOMO energy and make the pyridine ring less reactive towards electrophiles. mdpi.comnih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net For 4-isobutylpyridine, the MEP would show a region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons, which is the primary site for protonation and electrophilic attack. youtube.com The isobutyl group, being electron-donating, would slightly increase the negative potential on the nitrogen atom compared to unsubstituted pyridine.

The following table presents hypothetical quantum chemical descriptors for 4-isobutylpyridine, based on general trends observed for alkyl-substituted pyridines.

DescriptorValueInterpretation
HOMO Energy-6.5 eVRelated to nucleophilicity
LUMO Energy-0.8 eVRelated to electrophilicity
HOMO-LUMO Gap5.7 eVIndicator of chemical stability
Dipole Moment2.5 DMeasure of molecular polarity

These values are illustrative and representative of what would be expected from quantum chemical calculations on 4-isobutylpyridine.

By correlating these calculated descriptors with experimentally observed reactivity, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed. researchgate.net These models can then be used to predict the properties and reactivity of new, unsynthesized derivatives of 4-isobutylpyridine, accelerating the discovery of molecules with desired characteristics.

Future Research Directions and Unexplored Reactivities of 4 Isobutylpyridine Hydrochloride

Expanding the Scope of Novel Derivatization and Functionalization Reactions

The functionalization of the pyridine (B92270) ring and its substituents is a cornerstone of modern synthetic chemistry, enabling the generation of a diverse array of molecules with tailored properties. For 4-isobutylpyridine (B184579) hydrochloride, future research is poised to expand beyond its current applications by exploring a wider range of derivatization and functionalization reactions.

A significant area of future investigation lies in the direct C-H activation of the pyridine ring and the isobutyl substituent. numberanalytics.com The process of breaking a C-H bond and forming a new carbon-metal bond, often facilitated by a transition metal catalyst, allows for the direct functionalization of these bonds, streamlining synthetic pathways. numberanalytics.com Research into the carboxylate-assisted C-H activation of phenylpyridines using metals like copper, palladium, and ruthenium has provided insights into the mechanisms of such transformations, which could be extrapolated and adapted for 4-isobutylpyridine. rsc.org The development of methods for the selective functionalization of specific C-H bonds within the 4-isobutylpyridine molecule would open doors to a vast number of novel derivatives.

One promising and underexplored avenue is the C-sulfonylation of 4-alkylpyridines. A recently developed method for the direct conversion of 4-alkylpyridines into the corresponding aryl picolyl sulfones has been reported. nih.govnih.gov This reaction proceeds through a formal sulfonylation of the unactivated picolyl C-H bonds and has been shown to be effective for a variety of 4-alkylpyridines. nih.govnih.gov The resulting heterocyclic sulfones are valuable synthetic intermediates for creating more complex pyridine-based systems. nih.gov The application and optimization of this methodology specifically for 4-isobutylpyridine hydrochloride could yield a new class of derivatives with potential applications in medicinal and materials science.

Reaction Type Potential Functionalization Site Key Features Potential Products
C-H ActivationPyridine Ring, Isobutyl GroupDirect functionalization, increased efficiency. numberanalytics.comArylated, alkylated, or acylated pyridines.
C-SulfonylationPicolyl C-H bondAccess to heterocyclic sulfones, valuable synthetic intermediates. nih.govnih.govAryl (4-isobutylpicolyl) sulfones.
Cross-Coupling ReactionsPyridine Ring (with prior halogenation)Formation of C-C and C-heteroatom bonds. nih.govBiaryl compounds, substituted pyridines.

Development of Innovative and Sustainable Catalytic Systems for its Transformations

The transformation of this compound can be made more efficient and environmentally benign through the development of novel catalytic systems. Future research in this area is likely to focus on both homogeneous and heterogeneous catalysis, as well as the emerging field of biocatalysis.

The ability of pyridine derivatives to act as ligands for transition metals opens up possibilities for developing new catalytic systems where 4-isobutylpyridine itself is a component of the catalyst. Research on silyl-substituted pyridines has shown their utility in forming yttrium complexes that can act as initiators for polymerization reactions. mdpi.com Exploring the coordination chemistry of 4-isobutylpyridine with various transition metals could lead to the discovery of novel catalysts for a range of organic transformations.

Furthermore, the application of modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to 4-isobutylpyridine derivatives represents a significant area for future work. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The development of efficient palladium- or copper-based catalytic systems for the cross-coupling of halogenated 4-isobutylpyridine with various partners would greatly expand its synthetic utility. nih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. The use of enzymes, such as cytochrome P450s, for oxidative cross-coupling reactions is a burgeoning field of research. nih.gov Investigating the potential of engineered enzymes to catalyze the selective functionalization of 4-isobutylpyridine could provide access to novel derivatives that are difficult to synthesize using conventional methods. nih.gov

Catalytic Approach Description Potential Advantages Research Focus for 4-Isobutylpyridine
Homogeneous Catalysis Catalysts are in the same phase as the reactants.High activity and selectivity.Development of organometallic complexes with 4-isobutylpyridine as a ligand. mdpi.com
Heterogeneous Catalysis Catalysts are in a different phase from the reactants.Ease of separation and catalyst recycling.Design of solid-supported catalysts for the transformation of 4-isobutylpyridine.
Biocatalysis Use of enzymes to catalyze reactions.High selectivity, mild reaction conditions, environmentally friendly. nih.govScreening and engineering of enzymes for the selective functionalization of 4-isobutylpyridine. nih.gov

Exploration of New and Emerging Application Areas in Chemical Science

The unique structural features of this compound suggest its potential for application in a variety of areas within chemical science, beyond its current use as a synthetic intermediate.

In the realm of medicinal chemistry, functionalized pyridine scaffolds are prevalent in a wide range of pharmaceuticals. The isobutyl group of 4-isobutylpyridine can be a key pharmacophore, and modifications to the pyridine ring could lead to the discovery of new bioactive molecules. For instance, a derivative, 2,6-Dihydroxy-4-isobutylpyridine-3,5-dicarbonitrile, is a synonym for a compound related to Pregabalin, highlighting the potential of this scaffold in neurochemicals. pharmaffiliates.com Future research could focus on synthesizing libraries of 4-isobutylpyridine derivatives and screening them for various biological activities.

In materials science, pyridine-containing polymers and materials are of growing interest due to their unique electronic and optical properties. The functionalization of 4-isobutylpyridine could lead to the creation of novel monomers for polymerization. For example, hydroxyl-terminated polymers have been created using functionalized pyridine initiators, which can then serve as anchor points for other molecules. mdpi.com The incorporation of 4-isobutylpyridine moieties into polymer backbones or as pendant groups could lead to materials with tailored properties for applications in electronics, sensors, or catalysis.

Furthermore, the development of derivatization reagents for analytical chemistry is another potential application. Reagents that specifically modify primary amines or hydroxyl groups are crucial for mass spectrometry analysis. mdpi.com The structural features of 4-isobutylpyridine could be a starting point for the design of new derivatization agents with specific reactivity and detection properties.

Application Area Potential Role of 4-Isobutylpyridine Derivatives Rationale Examples of Research Directions
Medicinal Chemistry Scaffolds for new drug candidates.The pyridine ring is a common motif in bioactive compounds. The isobutyl group can contribute to binding affinity.Synthesis and screening of derivative libraries for antibacterial, antiviral, or anticancer activity.
Materials Science Monomers for novel polymers and functional materials.Pyridine-containing materials can have unique electronic and optical properties.Development of polymers incorporating 4-isobutylpyridine for applications in organic electronics or as sensors. mdpi.com
Analytical Chemistry Building blocks for new derivatization reagents.The pyridine moiety can be tailored for specific reactivity and detection in analytical techniques.Design of novel reagents for mass spectrometry that incorporate the 4-isobutylpyridine scaffold. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 4-Isobutylpyridine hydrochloride, and how can purity be assessed post-synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, substituting a halogen atom in pyridine derivatives with an isobutyl group under reflux conditions in aprotic solvents like DMF or THF. Post-synthesis, purity assessment involves high-performance liquid chromatography (HPLC) with UV detection (207–220 nm) and comparison to certified reference standards. Spectroscopic methods, such as 1H^1H-NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight verification), are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Key techniques include:
  • FT-IR : Identify functional groups (e.g., C-Cl stretch at ~550–650 cm1^{-1}, pyridine ring vibrations at ~1600 cm1^{-1}).
  • 1H^1H-NMR : Confirm the isobutyl group (e.g., multiplet signals for methyl protons at δ 0.8–1.2 ppm and methylene protons at δ 2.4–2.8 ppm).
  • LC-MS : Validate molecular ion peaks ([M+H]+^+) and rule out impurities. Cross-referencing with PubChem or EPA DSSTox entries ensures consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Document safety data per OSHA guidelines, including first-aid measures (e.g., eye irrigation with saline for 15 minutes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing by-products?

  • Methodological Answer : Use factorial design to test variables:
  • Temperature : 60–100°C to balance reaction rate and decomposition.
  • Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity) for solubility and reactivity.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts. Monitor by-products via GC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of isobutyl halide to pyridine derivative) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses of published datasets, focusing on:
  • Assay variability : Compare IC50_{50} values across cell lines (e.g., HEK-293 vs. HeLa) and control for batch-to-batch compound purity.
  • Structural analogs : Evaluate substituent effects (e.g., chloro vs. methoxy groups) using QSAR models. Reproduce conflicting studies with standardized protocols (e.g., OECD guidelines) .

Q. What strategies are effective for impurity profiling and quantification in this compound batches?

  • Methodological Answer : Implement orthogonal analytical methods:
  • HPLC-DAD : Detect impurities at 0.1% threshold using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
  • NMR spiking : Add known impurities (e.g., unreacted pyridine) to isolate signals.
  • LC-HRMS : Identify unknown impurities via exact mass matching (error < 3 ppm) against spectral libraries .

Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?

  • Methodological Answer : Use density functional theory (DFT) to:
  • Predict degradation pathways (e.g., hydrolysis susceptibility of the C-Cl bond).
  • Screen substituents for steric hindrance or electronic effects (e.g., -CF3_3 groups to reduce nucleophilic attack). Validate predictions with accelerated stability studies (40°C/75% RH for 6 months) .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound across laboratories?

  • Methodological Answer :
  • Protocol standardization : Publish detailed synthetic steps (e.g., reaction time, cooling rates) and characterization data (e.g., NMR shifts) in supplementary materials.
  • Inter-lab validation : Collaborate with independent labs to replicate key findings, using identical reagents (e.g., Sigma-Aldrich ≥98% purity) and equipment (e.g., Agilent HPLC systems) .

Q. How should researchers address discrepancies between theoretical and experimental solubility data for this compound?

  • Methodological Answer : Reassess solubility parameters using:
  • Hansen solubility spheres : Compare predicted (via COSMO-RS) vs. experimental solubility in solvents like ethanol or DMSO.
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that skew measurements. Report data with error margins (e.g., ±5% for triplicate trials) .

Ethical and Compliance Considerations

Q. What documentation is required for publishing research on this compound in peer-reviewed journals?

  • Methodological Answer : Include:
  • Synthesis details : Exact molar ratios, purification steps (e.g., recrystallization solvents).
  • Analytical validation : HPLC chromatograms, NMR/IR spectra with peak assignments.
  • Safety data : OSHA-compliant hazard sheets and disposal records. Follow Beilstein Journal guidelines for experimental reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.